molecular formula C11H12ClFSi B13991348 (4-Chloro-3-fluoro-phenylethynyl)-trimethyl-silane

(4-Chloro-3-fluoro-phenylethynyl)-trimethyl-silane

Cat. No.: B13991348
M. Wt: 226.75 g/mol
InChI Key: FHDIHDDKMQTIFS-UHFFFAOYSA-N
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Description

(4-Chloro-3-fluoro-phenylethynyl)-trimethyl-silane is an organosilicon compound with the molecular formula C11H12ClFSi and a molecular weight of 226.7532 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to a phenylethynyl moiety, which is further substituted with chloro and fluoro groups. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

The synthesis of (4-Chloro-3-fluoro-phenylethynyl)-trimethyl-silane typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an alkyne in the presence of a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine or potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Chemical Reactions Analysis

(4-Chloro-3-fluoro-phenylethynyl)-trimethyl-silane undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF and DMF. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-Chloro-3-fluoro-phenylethynyl)-trimethyl-silane is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Chloro-3-fluoro-phenylethynyl)-trimethyl-silane in chemical reactions involves the activation of the phenylethynyl moiety by the trimethylsilyl group, which facilitates nucleophilic attack or coupling reactions. The chloro and fluoro substituents can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Similar compounds to (4-Chloro-3-fluoro-phenylethynyl)-trimethyl-silane include:

  • (4-Bromo-3-fluoro-phenylethynyl)-trimethyl-silane
  • (4-Chloro-3-methyl-phenylethynyl)-trimethyl-silane
  • (4-Chloro-3-fluoro-phenylethynyl)-triethyl-silane

These compounds share similar structural features but differ in the substituents on the phenylethynyl moiety or the silyl group. The unique combination of chloro and fluoro substituents in this compound provides distinct reactivity and selectivity in chemical reactions .

Properties

Molecular Formula

C11H12ClFSi

Molecular Weight

226.75 g/mol

IUPAC Name

2-(4-chloro-3-fluorophenyl)ethynyl-trimethylsilane

InChI

InChI=1S/C11H12ClFSi/c1-14(2,3)7-6-9-4-5-10(12)11(13)8-9/h4-5,8H,1-3H3

InChI Key

FHDIHDDKMQTIFS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=C(C=C1)Cl)F

Origin of Product

United States

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